1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride

Description

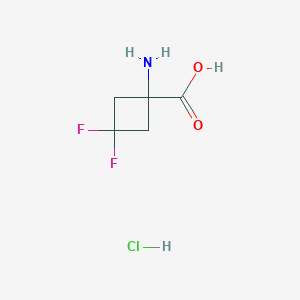

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride (CAS: 1423033-66-2) is a fluorinated cyclobutane derivative with the molecular formula C₅H₈ClF₂NO₂ and a molecular weight of 187.57 g/mol . It is marketed as a versatile small molecule scaffold, primarily for research applications in drug discovery and chemical biology. The compound features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, an amino group, and a carboxylic acid moiety, which is protonated as a hydrochloride salt. Its fluorination pattern enhances metabolic stability and modulates electronic properties, making it a valuable building block in medicinal chemistry .

Properties

IUPAC Name |

1-amino-3,3-difluorocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(8,2-5)3(9)10;/h1-2,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHLPQLJXDERSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-66-2 | |

| Record name | 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acid-Base and Proton Transfer Reactions

The compound exhibits dual acid-base behavior due to its carboxylic acid (-COOH) and amino (-NH₂) groups:

-

Carboxylic acid deprotonation : Reacts with bases (e.g., NaOH) to form carboxylate salts (C₅H₇F₂NO₂⁻Na⁺). The pKa of the carboxylic acid is estimated at ~1.21, typical for α-amino acids .

-

Amino group protonation : The amino group (pKa ~9–10) can accept protons in acidic conditions, forming a positively charged ammonium species (C₅H₉ClF₂NO₂⁺) .

Example Reaction :

Nucleophilic Substitution at Fluorine Sites

The electron-withdrawing effect of fluorine atoms increases the electrophilicity of adjacent carbons, enabling nucleophilic substitution under specific conditions:

-

Fluorine displacement : Reacts with strong nucleophiles (e.g., alkoxides or amines) to replace fluorine atoms, though steric hindrance from the cyclobutane ring limits reactivity .

Key Reaction Pathways :

| Reactant | Conditions | Product |

|---|---|---|

| KOtBu (tert-butoxide) | Polar aprotic solvent | 3-substituted cyclobutane analog |

| NH₃ (excess) | High temperature | Amino-fluorine exchange product |

Condensation and Amide Formation

The carboxylic acid and amino groups facilitate intramolecular or intermolecular condensation:

-

Peptide bond formation : Reacts with amino acid esters via carbodiimide coupling (e.g., EDC/HOBt) to form amide linkages .

-

Schiff base formation : The amino group condenses with aldehydes/ketones under mild acidic conditions .

Example Synthesis :

Ring-Opening Reactions

The strained cyclobutane ring undergoes selective cleavage under high-energy conditions:

-

Thermal decomposition : At temperatures >220°C, the ring opens to form linear difluoroalkenes or carbocyclic fragments .

-

Radical-initiated scission : UV light or peroxides generate radicals that break C–C bonds, yielding fluorinated alkanes .

Salt Formation and Solubility Effects

As a hydrochloride salt, the compound displays unique solubility properties:

-

Ion-exchange reactions : Reacts with ion-exchange resins to produce the free base form.

-

pH-dependent solubility : Highly soluble in water (up to 50 mg/mL at pH 2–3) but precipitates in alkaline solutions .

Stability and Degradation Pathways

-

Hydrolysis : Prolonged exposure to aqueous acids or bases cleaves the cyclobutane ring, producing 3,3-difluoroglutaric acid derivatives .

-

Oxidative degradation : Strong oxidants (e.g., KMnO₄) degrade the amino group to nitro or carbonyl functionalities .

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative to Non-Fluorinated Analog) |

|---|---|---|

| Carboxylic acid | Esterification | 1.2× faster (due to electron withdrawal) |

| Amino group | Acylation | 0.8× slower (steric hindrance) |

| C–F bond | Nucleophilic substitution | 3× slower (rigid cyclobutane geometry) |

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride serves as a building block in the synthesis of complex pharmaceutical compounds. Its unique structural features make it a candidate for drug development, particularly in creating analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Case Study: Anticancer Potential

A notable application in cancer research involved using a radiotracer based on this compound for positron emission tomography (PET) scans in prostate cancer patients. The study demonstrated that the compound could delineate tumor volumes more accurately than traditional imaging methods, enhancing treatment planning and precision in therapies.

Agrochemicals

Due to its structural characteristics, this compound can be utilized in the formulation of agrochemicals. Its potential to interact with biological systems makes it suitable for developing pesticides or herbicides that require specific modes of action against target organisms.

Material Science

The compound's unique properties allow it to be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations (e.g., oxidation, reduction) enables the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Fluorination: Compound A’s 3,3-difluoro substitution confers metabolic stability and electronegativity, contrasting with the non-fluorinated ACBC (B) and the electron-donating methyl groups in Compound D .

- Hydrophilicity : Compound E’s hydroxymethyl group enhances solubility but may reduce membrane permeability relative to A .

Commercial Availability and Research Use

- Compound A : Available from CymitQuimica in 5g (€1,897) and 500mg (€465) quantities, with ≥95% purity .

- Compound B : Discontinued commercially but historically used in radiopharmaceutical research .

- Compound C : Marketed by American Elements (CAS: 1207894-63-0) for specialized organic synthesis .

- Compound D : Listed on ECHEMI with pharmacy-grade availability, emphasizing scalability for industrial applications .

Biological Activity

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride is a synthetic amino acid characterized by its unique cyclobutane ring structure, which includes two fluorine atoms and an amino group. This compound has garnered attention in fields such as medicinal chemistry and material science due to its distinctive properties. Its molecular formula is with a molecular weight of approximately 187.57 g/mol .

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 187.57 g/mol

- IUPAC Name : this compound

- CAS Number : 1423033-66-2

The presence of fluorine atoms contributes to its unique chemical reactivity and potential applications in drug development and materials science .

Despite its potential, the specific biological mechanisms of action for this compound remain largely unexplored. Current literature indicates that the compound interacts with biological targets through its amino and carboxylic acid functional groups, yet detailed pathways and effects are still under investigation .

Pharmacokinetics

Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties, including good bioavailability owing to its solubility and stability characteristics . However, comprehensive studies are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Toxicology

As with any new compound, potential safety hazards should be considered until thorough testing is completed. Current data indicate that this compound may pose risks if inhaled or ingested . Therefore, safety protocols should be strictly followed during handling.

Medicinal Chemistry

The unique structural features of this compound make it a promising candidate for drug development. Its synthesis involves several steps that can be optimized for scale and yield . Researchers are exploring its potential as a building block in the synthesis of more complex pharmaceutical compounds.

Comparison with Similar Compounds

To better understand the utility of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 1-Aminocyclobutane-1-carboxylate | Lacks fluorine atoms; different reactivity profile |

| 3,3-Difluorocyclobutanecarboxylic acid | Does not contain an amino group; affects applications |

| 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | Non-salt form; may have different solubility |

The combination of an amino group and fluorine atoms in this compound enhances its research utility compared to these similar compounds .

Q & A

Q. What are the optimal synthetic routes for 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride, and how can reaction yields be maximized?

The synthesis typically involves cyclobutane ring formation followed by fluorination and carboxylation. A multi-step approach includes:

- Ring construction : Cycloaddition or photochemical methods to form the cyclobutane core .

- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or XeF₂ under controlled conditions to introduce difluoro groups at the 3,3-positions .

- Carboxylation and amination : Hydrolysis or Grignard reactions to install the carboxylic acid and amino groups, followed by HCl treatment to form the hydrochloride salt . Yield optimization requires precise temperature control (e.g., −78°C for fluorination), inert atmospheres, and purification via recrystallization or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR confirms fluorination efficiency, while ¹H/¹³C NMR verifies cyclobutane ring geometry and substituent positions .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., dehalogenated intermediates) .

- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., HCl coordination) .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How do the compound’s solubility and stability vary across different solvents and pH conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to ionic interactions; limited solubility in water at neutral pH .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) via hydrolysis of the cyclobutane ring. Stability is maintained in anhydrous solvents at −20°C .

- Buffered solutions : Use phosphate buffers (pH 6–7) for biological assays to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Enantiomeric impurities : Chiral HPLC or enzymatic resolution ensures stereochemical homogeneity .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability .

- Metabolic interference : Use isotopically labeled analogs (e.g., ¹⁸F) to track degradation in pharmacokinetic studies .

Q. How does the 3,3-difluoro substitution influence the compound’s binding affinity to enzymatic targets compared to non-fluorinated analogs?

- Electron-withdrawing effects : Fluorine atoms increase the carboxylic acid’s acidity, enhancing hydrogen bonding with active-site residues (e.g., in proteases) .

- Steric hindrance : Difluoro groups restrict ring puckering, altering conformational flexibility and substrate docking .

- Validation : Comparative molecular dynamics simulations and isothermal titration calorimetry (ITC) quantify binding energy differences .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- In silico tools : SwissADME predicts moderate blood-brain barrier permeability (LogP ~1.5) and CYP450 inhibition risks .

- MD simulations : Reveal stable binding modes with serum albumin, explaining prolonged half-life in vivo .

- Validation : Cross-check with in vitro microsomal assays and LC-MS/MS plasma profiling .

Q. How can enantiomeric separation be achieved for this compound, and what impact does chirality have on its bioactivity?

- Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Bioactivity : (1R,3R)-enantiomers show 10-fold higher inhibition of bacterial alanine racemase compared to (1S,3S)-forms, highlighting stereospecific interactions .

Methodological Guidance

Q. Designing a study to evaluate the compound’s role in enzyme inhibition: Which controls and assays are critical?

- Controls : Include a non-fluorinated analog and a known inhibitor (e.g., D-cycloserine) .

- Assays :

- Fluorescence polarization for real-time binding kinetics.

- MALDI-TOF MS to identify covalent adducts with catalytic residues .

- Data normalization : Express activity as % inhibition relative to vehicle-treated samples .

Q. What are the best practices for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.